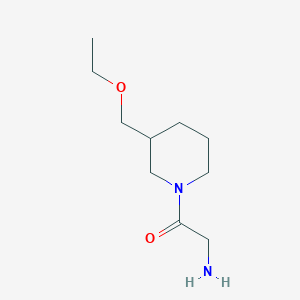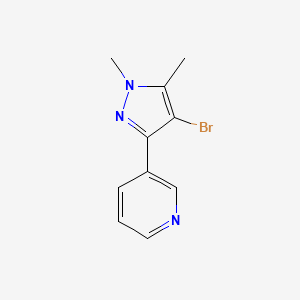
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring. The pyrazole ring is substituted with a bromine atom at the 4th position and two methyl groups at the 1st and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” are not detailed in the available literature, pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Synthesis of Polyheterocyclic Systems
Research demonstrates the use of related pyrazolylpyridine compounds as precursors for constructing new polyheterocyclic systems, showcasing their versatility in the synthesis of complex organic structures with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photoinduced Tautomerization
Studies on derivatives of pyrazolylpyridines have revealed interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), highlighting their potential in the development of photofunctional materials (Vetokhina et al., 2012).
Formation of Metal Complexes
Pyrazolylpyridine compounds have been utilized in the formation of ruthenium(III) and nickel(II) complexes, contributing to research in coordination chemistry and catalysis. These studies explore their reactivity, structural characteristics, and biological activities, offering insights into their applications in material science and biochemistry (Omondi et al., 2018).
Utility in Heterocyclic Synthesis
The compound and its derivatives have been shown to be valuable intermediates in the synthesis of novel heterocyclic compounds. This includes the development of chromeno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidines, underscoring the compound's role in expanding the diversity of heterocyclic molecules with potential applications in pharmaceuticals and materials science (Elmaati, 2002).
Propiedades
IUPAC Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVNZVJEGWKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





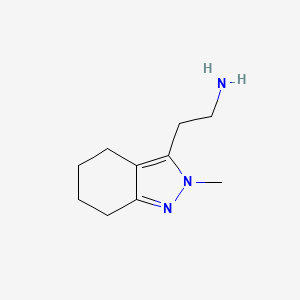
![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)
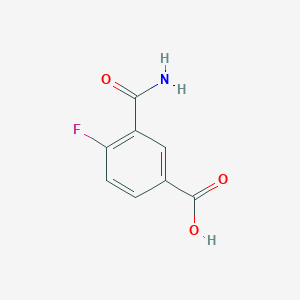

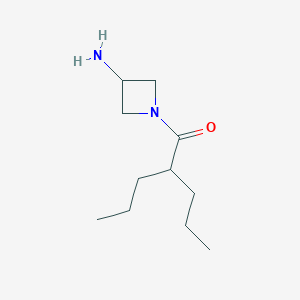


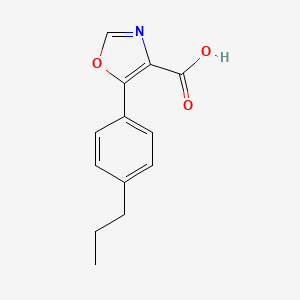


![[2-(2-Bromophenyl)-ethoxy]-acetic acid](/img/structure/B1472269.png)
